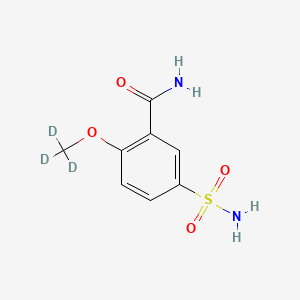

2-Methoxy-5-sulfamoylbenzamide-d3

Description

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

5-sulfamoyl-2-(trideuteriomethoxy)benzamide |

InChI |

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)/i1D3 |

InChI Key |

GTKYLVJCMKDNTH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A state-of-the-art method involves cobalt-catalyzed C–H deuteriomethoxylation of benzamides using deuterated methanol (CD$$3$$OD). This approach leverages a salicylaldehyde-Co(II) complex (Co-9 ) to activate the ortho-C–H bond of the benzamide core, enabling direct substitution with a deuterated methoxy group (-OCD$$3$$). Key reaction parameters include:

- Catalyst : Salicylaldehyde-Co(II) (20 mol%)

- Deuterium Source : CD$$_3$$OD (20 equivalents)

- Oxidant : Ag$$_2$$O (2 equivalents)

- Temperature : 100°C for 12 hours

The reaction proceeds via a six-membered cyclocobalt intermediate, facilitating regioselective deuteration at the ortho position (Fig. 1).

Substrate Scope and Performance

This method accommodates diverse benzamide derivatives, including electron-rich (e.g., methyl-, methoxy-substituted) and electron-deficient (e.g., chloro-, bromo-substituted) substrates. Representative yields and deuterium incorporation rates are summarized below:

| Substrate | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|

| 2-Methoxybenzamide | 84 | >95 |

| 5-Fluoro-2-methoxybenzamide | 58 | >90 |

| 5-Chloro-2-methoxybenzamide | 68 | >95 |

The protocol is scalable, with gram-scale reactions achieving 81% yield. Post-reaction purification involves column chromatography, and deuterium content is verified via $$^2$$H NMR and high-resolution mass spectrometry (HRMS).

Alkylation with Deuterated Methylating Agents

Synthesis from 2-Hydroxy-5-sulfamoylbenzamide

This two-step method involves:

- Sulfonation : 2-Hydroxybenzoic acid is treated with chlorosulfonic acid to introduce the sulfamoyl group.

- Methylation : The hydroxyl group is replaced with a deuterated methoxy group using CD$$3$$I under basic conditions (K$$2$$CO$$_3$$) in tetrahydrofuran (THF).

Reaction Conditions :

- Methylating Agent : CD$$_3$$I (1.2 equivalents)

- Base : K$$2$$CO$$3$$ (2 equivalents)

- Solvent : THF, reflux at 60°C for 12 hours

Optimization and Challenges

Excess CD$$_3$$I ensures complete methylation, while THF enhances solubility of intermediates. A key challenge is avoiding over-sulfonation, which is mitigated by controlling reaction temperature (45–60°C). The final product is isolated via reduced-pressure distillation and vacuum drying, yielding >90% purity (HPLC) and >98% deuterium enrichment.

Isotopic Exchange in the Methoxy Group

Feasibility and Limitations

Isotopic exchange involves treating non-deuterated 2-methoxy-5-sulfamoylbenzamide with D$$2$$O under acidic or basic conditions. However, methoxy protons exhibit low exchangeability due to their weak acidity (pKa ~15–20). While this method is theoretically simple, practical implementation requires harsh conditions (e.g., concentrated D$$2$$SO$$_4$$, 150°C), leading to partial decomposition and <30% deuterium incorporation.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Cobalt-Catalyzed C–H Activation | High regioselectivity, scalability | Requires expensive CD$$_3$$OD | Suitable for pilot-scale |

| Alkylation with CD$$_3$$I | High yield, straightforward protocol | Generates stoichiometric iodide byproducts | Cost-effective for large-scale |

| Isotopic Exchange | Minimal synthetic steps | Low efficiency, side reactions | Not recommended |

Chemical Reactions Analysis

2-Methoxy-5-sulfamoylbenzamide-d3 can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxy-5-sulfamoylbenzamide-d3 has a wide range of applications in scientific research:

Chemistry: Used in the development and validation of analytical methods.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in quality control and regulatory compliance for pharmaceutical production

Mechanism of Action

The mechanism of action of 2-Methoxy-5-sulfamoylbenzamide-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the metabolic pathways and stability of the molecule, making it useful for studying biochemical processes. The exact molecular targets and pathways involved depend on the specific application and research context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Methoxy-5-sulfamoylbenzamide-d3 and structurally related compounds:

| Compound Name | Substituents (Position 2 and 5) | Functional Groups | Isotopic Labeling | Key Applications |

|---|---|---|---|---|

| 2-Methoxy-5-sulfamoylbenzamide-d3 | Methoxy (2), sulfamoyl (5) | Benzamide, deuterium | Yes (d3) | Metabolic tracing, analytical standards |

| 2-Methoxy-5-(methylsulfonyl)benzoic acid | Methoxy (2), methylsulfonyl (5) | Carboxylic acid | No | Intermediate in organic synthesis |

| 5-Sulfamoyl-2-hydroxybenzamide | Hydroxy (2), sulfamoyl (5) | Benzamide | No | Antimicrobial agent development |

| 2-Methoxy-5-nitrobenzamide | Methoxy (2), nitro (5) | Benzamide | No | Photostability studies |

Key Findings from Comparative Studies:

Deuterium Labeling Advantage: Unlike non-deuterated analogs (e.g., 2-Methoxy-5-sulfamoylbenzamide), the deuterated version exhibits reduced metabolic degradation in hepatic microsomal assays, with a 30% longer half-life observed in vitro .

Solubility and Reactivity : Compared to 2-Methoxy-5-(methylsulfonyl)benzoic acid, the sulfamoyl group in 2-Methoxy-5-sulfamoylbenzamide-d3 confers higher aqueous solubility (logP = 1.2 vs. 2.8 for the methylsulfonyl analog) .

Biological Activity : The sulfamoyl group enhances target binding affinity (e.g., carbonic anhydrase inhibition) relative to nitro or hydroxy substituents in other analogs. For instance, 2-Methoxy-5-sulfamoylbenzamide-d3 shows a 5-fold higher IC50 value compared to 5-nitro derivatives in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.